
4-(2,2-Difluoro-1-hydroxyéthyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate: is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a benzoate ester group and a difluoro-hydroxyethyl substituent on the aromatic ring. It is commonly used in research and development due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of difluoro-substituted compounds on biological systems. It is often employed in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s unique structure makes it a valuable candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate typically involves the esterification of 4-(2,2-difluoro-1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(2,2-difluoro-1-oxoethyl)benzoic acid.
Reduction: 4-(2,2-difluoro-1-hydroxyethyl)benzyl alcohol.
Substitution: 4-(2,2-difluoro-1-hydroxyethyl)-2-nitrobenzoate.
Mécanisme D'action
The mechanism of action of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets in biological systems. The difluoro-hydroxyethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Methyl 4-(1-hydroxyethyl)benzoate: Similar structure but lacks the difluoro substitution.
Methyl 4-(2,2-difluoroethyl)benzoate: Similar structure but lacks the hydroxyl group.
Methyl 4-(2-fluoro-1-hydroxyethyl)benzoate: Contains only one fluorine atom.
Uniqueness: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is unique due to the presence of both difluoro and hydroxyl groups, which confer distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSZEWRGWATCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
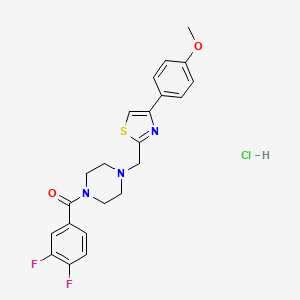
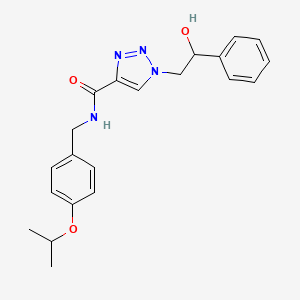
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)
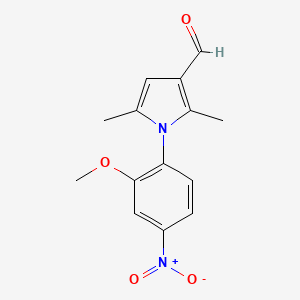
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)
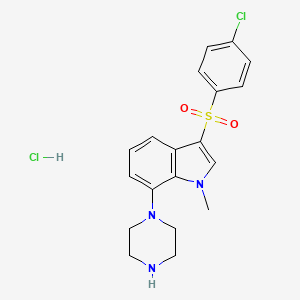
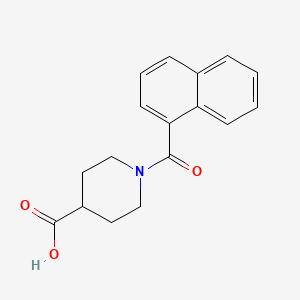
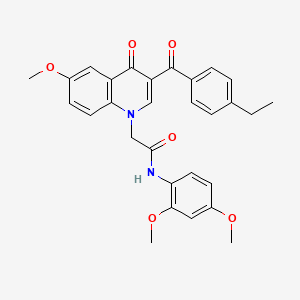

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)
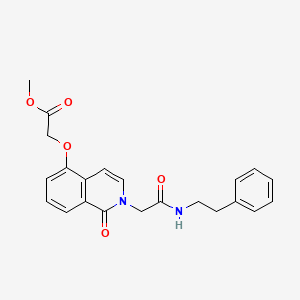


![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)
